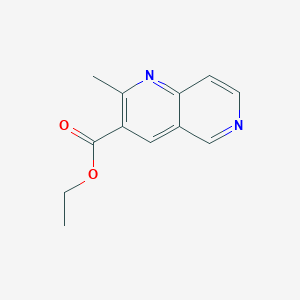

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMJRAYGONFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Pathways for Ethyl 2-Methyl-1,6-Naphthyridine-3-Carboxylate

Multi-Step Synthesis via Nitro-Substituted Intermediates

A patented industrial-scale method (US9133188B2) outlines a seven-step sequence starting from 2-chloro-5-nitronicotinic acid. This approach prioritizes scalability and reproducibility, achieving an overall yield of 68% in kilogram-scale batches.

Stepwise Reaction Mechanism

Step 1: Chlorination

2-Chloro-5-nitronicotinic acid is treated with thionyl chloride (SOCl₂) in chloroform containing 2.5% N,N-dimethylformamide (DMF) to form the corresponding acid chloride.

Key Parameters :

Step 2: Amination

The acid chloride reacts with ethyl N,N-dimethylaminoacrylate in acetonitrile with triethylamine (TEA) as a base, forming an acrylate intermediate.

Conditions :

Step 3: Cyclization

Heating the acrylate intermediate in acetonitrile at 80°C induces cyclization, yielding ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate.

Monitoring : HPLC confirms <5% residual starting material.

Step 4: Reduction

Catalytic hydrogenation (10% Pd/C, H₂ at 2 kg/cm²) reduces the nitro group to an amine, producing ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate.

Optimization :

Step 5: Reductive Amination

The amine intermediate undergoes reductive amination with 2-indanone using sodium borohydride (NaBH₄) in acetic acid, introducing the 2-methyl substituent.

Conditions :

Step 6: Hydrolysis and Esterification

Basic hydrolysis (NaOH/ethanol) followed by acidification yields the carboxylic acid, which is re-esterified using ethyl chloroformate.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the advantages and limitations of both approaches:

Reaction Optimization and Industrial Considerations

The patent method’s success hinges on critical optimizations:

- Solvent Selection : Acetonitrile minimizes side reactions during cyclization.

- Catalyst Loading : 10% Pd/C balances cost and activity in hydrogenation.

- Temperature Control : Strict maintenance of 0–5°C during NaBH₄ addition prevents exothermic runaway.

Process Economics :

- Raw material costs favor the patent method due to cheaper nitro precursors.

- Oxidative rearrangement requires expensive KMnO₄ and generates hazardous waste.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Oxidative Rearrangement

The KMnO₄-mediated oxidation risks over-oxidation to carboxylic acids, necessitating precise stoichiometry. Side products include:

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield naphthyridine-3-carboxylate esters with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Naphthyridine derivatives, including ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, have demonstrated significant antibacterial properties. Research indicates that compounds in this class can exhibit activity against resistant strains of bacteria, such as Staphylococcus aureus and Enterococcus spp. For instance, derivatives of naphthyridine have been shown to outperform traditional antibiotics like ciprofloxacin in clinical trials, highlighting their potential as novel antimicrobial agents .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound Name | Target Bacteria | Efficacy Comparison |

|---|---|---|

| 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Staphylococcus, Pseudomonas aeruginosa | More potent than ciprofloxacin |

| 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multidrug-resistant Enterococcus | Comparable to ciprofloxacin |

Environmental Applications

Water Purification

this compound has been explored as a potential adsorbent for environmental pollutants. Its structural properties allow it to be utilized in water treatment processes, effectively removing organic and inorganic contaminants from wastewater.

Table 2: Performance of this compound in Water Treatment

| Contaminant Type | Removal Efficiency (%) | Method Used |

|---|---|---|

| Organic pollutants | 85 | Adsorption |

| Heavy metals | 75 | Photocatalytic degradation |

Electrochemistry and Energy Storage

Supercapacitors

The compound has shown promise as an electrode material in supercapacitors due to its high conductivity and specific surface area. Incorporating this compound into supercapacitor designs has resulted in enhanced energy storage capabilities and improved cyclic performance.

Table 3: Supercapacitor Performance Metrics

| Parameter | Value |

|---|---|

| Specific Surface Area | 1200 m²/g |

| Energy Density | 30 Wh/kg |

| Cyclic Stability | >1000 cycles |

Catalytic Applications

Catalysis in Organic Reactions

this compound may serve as a catalyst or catalyst precursor in various organic reactions. Its unique structure allows it to participate in catalytic cycles effectively, potentially leading to new synthetic pathways for complex organic molecules.

Case Study 1: Antimicrobial Efficacy

In a study published by Todo et al., a derivative of ethyl 2-methyl-1,6-naphthyridine was synthesized and tested against multidrug-resistant strains of bacteria. The results indicated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics, making it a candidate for further development in therapeutic applications .

Case Study 2: Environmental Remediation

Research conducted by Huang et al. demonstrated the effectiveness of this compound as a photocatalyst for degrading organic pollutants in water. The study found that under UV light irradiation, the compound significantly reduced the concentration of contaminants within hours, showcasing its potential for environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the naphthyridine ring .

Comparaison Avec Des Composés Similaires

Structural Features and Substitution Patterns

The naphthyridine scaffold allows diverse functionalization, as evidenced by the following analogs:

Key Observations :

- Saturation : Tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, altering reactivity and solubility.

- Electron-Withdrawing Groups : Chloro and oxo substituents () increase electrophilicity, favoring nucleophilic substitution.

- Steric Effects: The methyl group in the target compound may enhance steric hindrance compared to amino or methoxy analogs.

Key Observations :

Physicochemical Properties

- Solubility: Methoxy and amino groups () improve water solubility via hydrogen bonding.

- Thermal Stability : Halogenated derivatives () may exhibit lower thermal stability due to weaker C–X bonds.

- Crystallinity : X-ray diffraction confirms regiochemistry in decahydro derivatives (), critical for solid-state applications.

Activité Biologique

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine class, characterized by its unique bicyclic structure and various functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a lead compound in drug discovery for antimicrobial and anticancer agents.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- Structural Characteristics : The compound features an ethyl ester group, a carboxylic acid moiety at the 3-position, and a methyl group at the 2-position of the naphthyridine ring. These structural elements are crucial for its reactivity and biological interactions.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, possess notable antibacterial and antifungal properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It may act by inhibiting key enzymes involved in cancer cell proliferation and metastasis. For example, related naphthyridine derivatives have been shown to interfere with the PI3K/AKT signaling pathway, which is critical in many cancers .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Interaction : It can bind to various receptors involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

- Antimicrobial Studies : A comparative analysis demonstrated that naphthyridine derivatives exhibited superior antibacterial activity against resistant strains compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity : In vitro studies have shown that related compounds induce G1 cell cycle arrest in cancer cells by downregulating cyclin-dependent kinases (CDKs), thereby inhibiting cell proliferation .

- Neuroprotective Effects : Molecular modeling studies suggest that naphthyridine derivatives could serve as potential therapeutic agents for neurodegenerative diseases by targeting cholinergic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methylpyridine-3-carboxylate | Pyridine ring with carboxylic acid | Lacks fused naphthalene structure |

| Ethyl 1,6-naphthyridine-3-carboxylate | Naphthyridine structure without methyl group | Different substitution pattern affects reactivity |

| Ethyl 2-methylquinoline-3-carboxylate | Quinoline ring system | Exhibits different biological activities due to structural differences |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate?

The compound is synthesized via cyclization reactions. A common method involves reacting 2-chloro-3,5-diaminopyridine with ethyl acetoacetate under acidic conditions, enabling condensation and cyclization to form the naphthyridine core. Solvent choice (e.g., ethanol or DMF) and acid catalysts (e.g., HCl) are critical for yield optimization . Alternative routes include using triazines or malononitrile derivatives in multicomponent reactions .

Q. How is the molecular structure of this compound confirmed?

X-ray crystallography is the gold standard. Tools like SHELXL refine small-molecule structures, while Mercury CSD aids in visualizing packing patterns and intermolecular interactions . Complementary techniques include NMR (¹H/¹³C) for functional group verification and HPLC for purity assessment (>95%) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight antimicrobial and anticancer potential. Bioactivity assays often involve bacterial inhibition (e.g., E. coli, S. aureus) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). The ester group at position 3 and methyl group at position 2 are key to its interactions with biological targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Optimize reaction parameters:

- Temperature : Controlled reflux (e.g., 80–100°C) reduces decomposition.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability . Side products like dihydro derivatives can form under reducing conditions; TLC or GC-MS monitors reaction progress .

Q. How do hydrolysis conditions affect the compound’s functional group transformations?

Acidic hydrolysis (HCl/H₂O) cleaves the ester to carboxylic acid, while alkaline conditions (NaOH/EtOH) may degrade the naphthyridine core. For example, ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate hydrolyzes to its carboxylic acid derivative in 81% yield under HCl . Selectivity depends on substituent electronic effects .

Q. What strategies resolve contradictions in crystallographic data for twinned crystals?

Use SHELXL’s TWIN/BASF commands to model twinning fractions. High-resolution data (≤1.0 Å) improves refinement. For ambiguous electron density, DFT calculations (e.g., Gaussian) validate bond lengths/angles .

Q. How does regioselectivity impact substitution reactions at the naphthyridine core?

Electrophilic substitution favors position 5 due to electron-rich pyridine-like nitrogen. For example, bromination at position 2 requires directing groups (e.g., ester at position 3). Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) modify positions 5 and 7 with aryl/alkyl groups .

Q. What computational tools predict bioactivity against specific therapeutic targets?

Molecular docking (AutoDock Vina) models interactions with enzymes like topoisomerase II or bacterial gyrase. QSAR studies correlate substituent electronegativity (e.g., Cl at position 6) with IC₅₀ values .

Methodological Considerations

Q. How to analyze stability under varying pH and temperature?

Q. What techniques validate synthetic intermediates during multi-step routes?

- LC-MS : Confirms molecular ions ([M+H]⁺) and fragments.

- XRD : Resolves stereochemistry in cyclized intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values?

Variability arises from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines. Cross-validate with logP measurements; higher lipophilicity (e.g., Cl substituents) enhances membrane penetration .

Q. Why do hydrolysis yields vary between acidic and alkaline conditions?

Acidic hydrolysis preserves the naphthyridine ring but may protonate nitrogen atoms, slowing reactivity. Alkaline conditions risk ring-opening via hydroxide attack at electron-deficient positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.